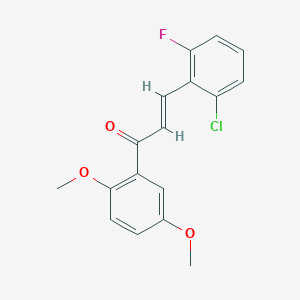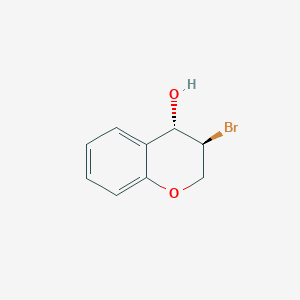![molecular formula C12H9F4NO B2823349 N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide CAS No. 2411241-42-2](/img/structure/B2823349.png)
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide, also known as DFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DFB is a member of the but-2-ynamide family and is known for its ability to selectively inhibit the activity of certain enzymes.
Mécanisme D'action
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide works by binding to the active site of the target enzyme and inhibiting its activity. It is a reversible inhibitor, meaning that it can bind and unbind from the enzyme. This compound has been shown to be a selective inhibitor of FAAH and MAGL, with little to no effect on other enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of endocannabinoids. Endocannabinoids play a role in various physiological processes, including pain sensation, mood regulation, and appetite. By increasing the levels of endocannabinoids, this compound has been shown to have potential therapeutic effects in the treatment of pain, anxiety, and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has several advantages for lab experiments. It is a selective inhibitor of FAAH and MAGL, which makes it useful for studying the role of endocannabinoids in various physiological processes. It is also a reversible inhibitor, which allows for the study of enzyme kinetics. However, this compound has some limitations. It is a toxic compound that requires careful handling, and its synthesis is complex and time-consuming.
Orientations Futures
There are several future directions for the study of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide. One area of research is the development of this compound analogs that have improved pharmacological properties, such as increased potency or selectivity. Another area of research is the study of the role of endocannabinoids in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that holds promise for the treatment of various conditions.
Méthodes De Synthèse
The synthesis of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide is a complex process that involves several steps. The first step is the preparation of the starting material, 2,5-difluorobenzyl bromide, which is obtained by reacting 2,5-difluoroaniline with sodium bromide and sulfuric acid. The second step involves the reaction of 2,5-difluorobenzyl bromide with 2,2-difluoroethylamine to form N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]amine. The final step is the reaction of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]amine with but-2-ynoic acid to form this compound.
Applications De Recherche Scientifique
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting the activity of these enzymes, this compound can increase the levels of endocannabinoids, which can have therapeutic effects.
Propriétés
IUPAC Name |
N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO/c1-2-3-10(18)17-11(12(15)16)8-6-7(13)4-5-9(8)14/h4-6,11-12H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDOPYGUYFVTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)
![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)

![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2823279.png)

![N-benzyl-2-(3-(2-(2-fluorophenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2823281.png)
![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)
![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)
![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)
![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)